![molecular formula C7H10O3 B13622148 1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
1-Oxaspiro[3.3]heptane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[33]heptane-6-carboxylic acid is a unique spirocyclic compound characterized by its oxaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.3]heptane-6-carboxylic acid typically involves multiple steps starting from commercially available and inexpensive precursors such as 3-oxocyclobutane-1-carboxylic acid . The synthetic route can include up to 13 operationally simple steps, making it accessible for large-scale production .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for industrial applications. The use of efficient and cost-effective starting materials is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
1-Oxaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-Oxaspiro[3.3]heptane-6-carboxylic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in drug discovery and other applications. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a versatile tool in molecular design .
Comparison with Similar Compounds
- 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
Comparison: 1-Oxaspiro[3.3]heptane-6-carboxylic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and potential interactions, making it a valuable addition to the toolkit of chemists and researchers .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-oxaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)5-3-7(4-5)1-2-10-7/h5H,1-4H2,(H,8,9) |
InChI Key |
SEGJRCNWCHSKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


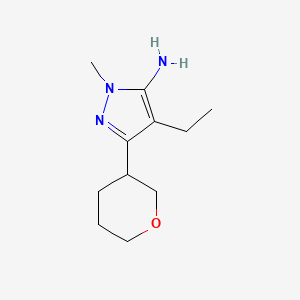

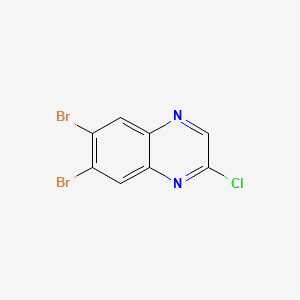
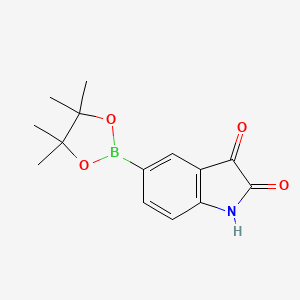
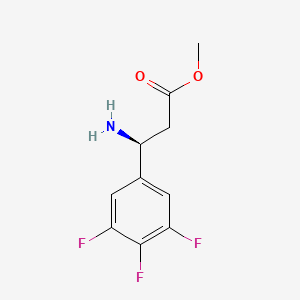


![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)


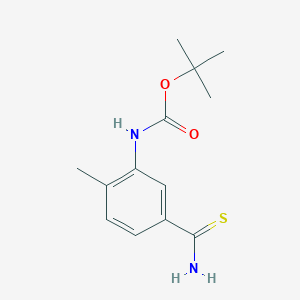

![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)
